1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl-
Description
Systematic IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2,4,6-triamino-1,3,5-triazine, N²,N⁴-dioctadecyl- . This nomenclature reflects the substitution pattern of two octadecyl groups on the nitrogen atoms at positions 2 and 4 of the triazine ring. Common synonyms include:
- N,N-dioctadecylmelamine
- Dioctadecyl triaminotriazine
- 1,3,5-Triazine-2,4,6-triamine, bis(octadecyl)-
These synonyms are frequently used in patent literature and materials science contexts to describe its structural features.
Molecular Formula and Weight
The molecular formula of N,N-dioctadecyl-1,3,5-triazine-2,4,6-triamine is C₃₉H₇₈N₆ , derived from the triazine core (C₃H₆N₆) and two octadecyl chains (2 × C₁₈H₃₇). The molecular weight is 631.06 g/mol , calculated as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| Triazine core | 126.12 g/mol (C₃H₆N₆) |
| Two octadecyl groups | 504.94 g/mol (2 × C₁₈H₃₇) |
| Total | 631.06 g/mol |
This hydrophobic structure contrasts with simpler melamine derivatives, such as N,N-diallylmelamine (C₉H₁₄N₆, 206.25 g/mol), highlighting the impact of alkyl chain length on physical properties.
Historical Context and Discovery
Role in Supramolecular Chemistry
In supramolecular chemistry, N,N-dioctadecyl-1,3,5-triazine-2,4,6-triamine serves as a building block for hierarchical self-assembly. The triazine core provides three hydrogen-bonding sites (NH₂ groups), while the octadecyl chains enable van der Waals interactions. Key applications include:
Liquid Crystal Formation
The compound’s amphiphilicity allows it to form lyotropic liquid crystalline phases in nonpolar solvents. The alkyl chains align into hydrophobic domains, while the triazine groups create hydrogen-bonded networks, resulting in columnar or lamellar mesophases. This behavior parallels that of tris(3-methylphenyl)melamine derivatives, which exhibit similar self-assembly tendencies.
Gelation and Soft Materials
When dispersed in organic solvents, the long alkyl chains facilitate gelation through entanglement and non-covalent interactions. For example, analogs like N,N-diallylmelamine form thermoreversible gels, suggesting that the dioctadecyl variant could act as a low-molecular-weight gelator for organic electronics or drug delivery systems.
Surface Modification
The compound’s ability to adsorb onto polar surfaces via hydrogen bonding makes it useful for creating hydrophobic coatings. This application leverages the contrast between the polar triazine core and nonpolar alkyl chains, akin to silica-gel-supported melamine catalysts used in urea decomposition.
Properties
CAS No. |
630002-24-3 |
|---|---|
Molecular Formula |
C39H78N6 |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
2-N,2-N-dioctadecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(39-43-37(40)42-38(41)44-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H4,40,41,42,43,44) |
InChI Key |
FOBMNIGECKKRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis
The traditional synthesis typically involves the reaction of dicyandiamide with various alkyl halides under controlled conditions. The general steps include:
Reactants : Dicyandiamide and an alkyl halide (e.g., octadecyl bromide).
Conditions : The reaction is performed in a suitable solvent (like DMF or DMSO) at elevated temperatures to facilitate the nucleophilic substitution.
Reaction Mechanism : The nucleophilic nitrogen from dicyandiamide attacks the carbon atom of the alkyl halide, displacing the halide ion and forming the desired compound.
Table 1: Summary of Traditional Synthesis Conditions
| Reactant | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| Dicyandiamide | DMF | 80°C | 12 hours |
| Octadecyl bromide | DMSO | 100°C | 10 hours |
Alternative Synthesis via Cyanocarbonodithioimidate
Another method involves using dimethyl cyanocarbonodithioimidate as a precursor:
Reactants : Dimethyl cyanocarbonodithioimidate and a guanidine derivative.
Solvents : Commonly used solvents include methanol or ethanol.
Procedure : The reaction is conducted under basic conditions (using bases such as triethylamine) at room temperature or reflux conditions.
Outcome : This method results in the formation of a cyanocarbaimidothioate derivative that can be further processed to yield 1,3,5-Triazine-2,4,6-triamine.
Table 2: Summary of Alternative Synthesis Conditions
| Reactant | Solvent | Base | Temperature |
|---|---|---|---|
| Dimethyl cyanocarbonodithioimidate | Methanol | Triethylamine | Reflux |
| Guanidine derivative | Ethanol | Sodium hydroxide | Room Temp |
Acylation Method
A third method involves acylation reactions:
Reactants : Starting from triazine derivatives like tricarboxylic acid.
Reagents : Acylating agents such as oxalyl chloride are utilized.
Conditions : The reaction is performed in DMF under nitrogen atmosphere at low temperatures initially followed by heating.
This method allows for the introduction of various functional groups onto the triazine core which can be advantageous for specific applications.
Research indicates that 1,3,5-Triazine-2,4,6-triamine compounds exhibit significant biological activity which may be leveraged for pharmaceutical applications. Studies have shown that these compounds can modulate cellular pathways related to tumor growth and metabolic regulation.
Additionally, their low toxicity profile (with an oral LD50 greater than 3161 mg/kg in rats) suggests potential for safe therapeutic use.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the triazine derivative into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound has shown potential in treating various types of cancer. A patent describes its use in compositions aimed at preventing or treating metabolic syndromes and cancers associated with the deletion of the P53 gene. The compound's structure allows it to interact effectively with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .
Diabetes Treatment
Research indicates that this compound can lower blood glucose levels and lipid profiles, which is particularly beneficial for managing diabetes. The pharmacological effects are linked to its ability to enhance insulin sensitivity and reduce insulin resistance in cell models . Such properties position it as a promising agent for diabetes management.
Biological Activity
Recent studies have highlighted the biological activities of N,N-dioctadecyl derivatives of 1,3,5-triazine-2,4,6-triamine. These compounds have been found to inhibit key enzymes related to cancer and inflammation, such as DNA topoisomerase IIα and various kinases. This suggests a broad therapeutic potential beyond just cancer treatment .
Material Science
Polymeric Applications
The compound is utilized as an additive in polymeric materials such as polyethylene (PE) and polypropylene (PP). Its incorporation enhances the performance of agricultural films and automotive parts by improving their UV stability and mechanical properties. This application is crucial for extending the lifespan of materials exposed to harsh environmental conditions .
Synthesis of Functional Materials
The triazine core is known for its reactivity and versatility in synthetic chemistry. It serves as a building block for creating luminescent materials and optical switches. The ability to modify the triazine structure allows for the development of novel materials with tailored properties for specific applications in electronics and photonics .
Environmental Applications
Siderophore-Mediated Drug Delivery
The triazine derivatives have been explored for their potential use as siderophores—molecules that bind iron in microbial environments. This property can be harnessed for drug delivery systems targeting specific pathogens or cancer cells that require iron for growth .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, leading to the observed effects.
Comparison with Similar Compounds
Shorter Alkyl Chain Derivatives
- N,N',N''-Triethylmelamine (CAS: 16268-92-1): Substituents: Three ethyl (-C₂H₅) groups. Molecular formula: C₉H₁₈N₆ (MW: 210.28 g/mol). Solubility: 7.32 × 10⁻³ g/L in water, indicating moderate polarity .
- Hexapropyl-1,3,5-triazine-2,4,6-triamine (CAS: Not specified): Substituents: Six propyl (-C₃H₇) groups. Molecular formula: C₂₁H₄₂N₆ (MW: 378.60 g/mol). Properties: Higher steric hindrance due to six substituents, likely reducing crystallinity compared to the dioctadecyl derivative .
- N,N',N''-Tributyl-1,3,5-triazine-2,4,6-triamine (CAS: Not specified): Substituents: Three butyl (-C₄H₉) groups. Molecular formula: C₁₅H₃₀N₆ (MW: 294.44 g/mol). Key difference: Shorter chains result in lower hydrophobicity and molecular weight than the dioctadecyl analog .
Long-Chain Alkyl Derivatives
- N,N-Dioctadecyl-1,3,5-triazine-2,4,6-triamine: Unique for its C₁₈ chains, which enhance lipid solubility and thermal stability. Potential applications: Lipid bilayer studies, surfactant formulations, or as a dispersant in polymer composites. Contrast with shorter alkyl derivatives: Higher molecular weight (631.08 vs. 210–378 g/mol) and lower solubility in polar solvents .
Comparison with Aryl-Substituted Triazines
Triphenyltriazine Derivatives
- N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine (TAT): Substituents: Three phenyl (-C₆H₅) groups. Molecular formula: C₂₁H₁₅N₆ (MW: 345.38 g/mol). Properties: Rigid aromatic structure leads to high melting points and applications in materials science (e.g., flame retardants, optical materials) . Contrast: Aryl groups increase rigidity but reduce solubility in non-polar media compared to the flexible C₁₈ chains in the dioctadecyl compound.
Halogenated Aryl Derivatives
- N²,N⁴,N⁶-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) :
Comparison with Functionalized Triazines
Chlorinated Derivatives
Phosphorus-Containing Derivatives
Dimeric and Polymeric Triazines
- N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]: Structure: Two triazine units linked by a dodecane chain. Molecular formula: C₂₄H₄₈N₁₂ (MW: 540.76 g/mol). Applications: Potential use in cross-linked polymers or supramolecular chemistry due to extended connectivity .
Biological Activity
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl (commonly referred to as dioctadecyl triazine) is a compound that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
1,3,5-Triazines are a class of compounds characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The specific structure of N,N-dioctadecyl-1,3,5-triazine-2,4,6-triamine includes long-chain alkyl groups that enhance its solubility and bioactivity.
Anticancer Properties
Research has demonstrated that derivatives of 1,3,5-triazines exhibit significant anticancer activity. For example:
- In vitro studies have shown that certain triazine derivatives can inhibit the proliferation of various cancer cell lines. One study reported that a related triazine compound had a GI50 (the concentration required to inhibit cell growth by 50%) of M against melanoma cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Antiviral Activity
Recent studies have explored the antiviral potential of triazine derivatives:
- A study focusing on the anti-Potato virus Y (PVY) activity revealed that certain triazine compounds exhibited curative and protective effects comparable to established antiviral agents . Specifically, one compound showed an inactivation activity of approximately , indicating its potential as an antiviral agent.
Antidiabetic Effects
1,3,5-Triazines have also been investigated for their role in managing metabolic syndromes:
- A patent describes the use of dioctadecyl triazine as a therapeutic agent for diabetes and metabolic disorders linked to P53 gene deletion . This suggests a multifaceted role in managing conditions associated with insulin resistance.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N,N-dioctadecyl-1,3,5-triazine involves several steps:
- Starting Materials : Typically synthesized from cyanuric chloride and appropriate amines.
- Functionalization : The introduction of long-chain alkyl groups is crucial for enhancing lipophilicity and biological activity.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A series of triazine derivatives were tested against various cancer cell lines. The results indicated that modifications in the structure significantly impacted their efficacy.
- Antiviral Testing : In vivo studies demonstrated that certain triazine compounds provided significant protection against viral infections in agricultural settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
